Physicochemical Profile vs. Thiazole Analogs
The target compound demonstrates a significantly higher calculated lipophilicity (XLogP3-AA = 2.6) compared to the unsubstituted thiazole-5-carbaldehyde (XLogP3-AA = 0.34) and 2-aminothiazole-5-carbaldehyde (XLogP3-AA = 0.64), while being more lipophilic than the simple 2-phenoxy analog (XLogP3-AA = 2.1) due to the electron-donating methoxy substituent [1][2]. It also possesses 0 hydrogen bond donors, in contrast to 2-aminothiazole-5-carbaldehyde (1 HBD), which is a critical distinction for membrane permeability and CNS drug-likeness assessments [1][2]. The rotatable bond count of 4 provides moderate conformational flexibility, balancing entropic binding penalties with the ability to adopt optimal target-bound conformations [1].
| Evidence Dimension | Computed physicochemical properties (XLogP3-AA, Hydrogen Bond Donor Count, Rotatable Bond Count) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6, HBD = 0, Rotatable Bonds = 4 |
| Comparator Or Baseline | Thiazole-5-carbaldehyde: XLogP3-AA = 0.34; 2-Aminothiazole-5-carbaldehyde: XLogP3-AA = 0.64, HBD = 1; 2-Phenoxythiazole-5-carbaldehyde: XLogP3-AA ≈ 2.1 (estimated) |
| Quantified Difference | Target XLogP3-AA is 2.26 units higher than unsubstituted thiazole-5-carbaldehyde, 1.96 units higher than 2-amino analog, and ~0.5 units higher than 2-phenoxy analog. |
| Conditions | Computed properties via XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Procurement of the correct substitution pattern is essential for achieving desired LogP-dependent properties such as cellular permeability and solubility, which directly impact the compound's utility in cell-based assays and lead optimization campaigns.
- [1] PubChem. 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde. Compound Summary for CID 1488032. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1488032 View Source
- [2] PubChem. Thiazole-5-carbaldehyde. Compound Summary for CID 76095. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/76095 View Source
